![molecular formula C14H14FN3O3S B3001584 5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide CAS No. 2415512-27-3](/img/structure/B3001584.png)
5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of FMP involves several steps, including the introduction of a fluorine atom at position 5 of the pyridine ring, followed by the addition of a methyl group at position 3. The sulfamoylphenyl moiety is then attached to the carboxamide group. Researchers have employed various synthetic routes to access FMP, with some methods utilizing key intermediates like 4-fluoro-3-methylbenzoyl chloride . Additionally, trifluoromethylpyridines have been investigated as potential precursors for FMP synthesis .
Chemical Reactions Analysis
FMP participates in various chemical reactions due to its functional groups. It can undergo electrophilic substitutions, such as halogenation or acylation, at the pyridine and benzene rings. Additionally, FMP derivatives have been explored for their antiviral activity . For instance:
properties
IUPAC Name |
5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-9-6-11(15)8-17-13(9)14(19)18-7-10-2-4-12(5-3-10)22(16,20)21/h2-6,8H,7H2,1H3,(H,18,19)(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYMYPPGGLLJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide |
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